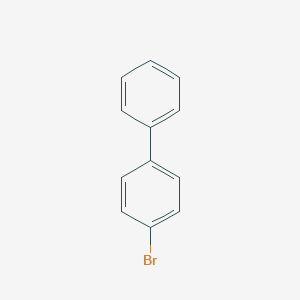










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[I:14](O)(=O)=O.II>C(O)(=O)C.S(=O)(=O)(O)O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
23.31 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.84 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at room temperature the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 4-neck one liter round bottom flask equipped with mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
topped with nitrogen bubbler inlet
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was immersed in a preheated tri(ethylene glycol) heating bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 30 min the bath temperature was increased such that the internal temperature
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
raised to 85° C. after 20 min
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating at this temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a coarse fritted funnel
|
|
Type
|
WASH
|
|
Details
|
the solids were rinsed with water
|


Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.1 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 325.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |